1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea

Angiogenesis Receptor Tyrosine Kinase PDGFRβ

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (CAS: 899947-08-1), also known as SU6668 or Orantinib, is a synthetic, small-molecule diaryl urea derivative that functions as a receptor tyrosine kinase inhibitor (TKI). Its primary mechanism involves the ATP-competitive inhibition of key angiogenic and oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).

Molecular Formula C16H14ClN3O2
Molecular Weight 315.76
CAS No. 899947-08-1
Cat. No. B2979307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea
CAS899947-08-1
Molecular FormulaC16H14ClN3O2
Molecular Weight315.76
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C16H14ClN3O2/c1-22-15-7-6-10(17)8-13(15)19-16(21)20-14-9-18-12-5-3-2-4-11(12)14/h2-9,18H,1H3,(H2,19,20,21)
InChIKeyYADGBAWRZSJQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) Overview and Baseline Identity for Research Procurement


1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (CAS: 899947-08-1), also known as SU6668 or Orantinib, is a synthetic, small-molecule diaryl urea derivative that functions as a receptor tyrosine kinase inhibitor (TKI) [1]. Its primary mechanism involves the ATP-competitive inhibition of key angiogenic and oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1) [2]. This unique profile of kinase inhibition forms the basis for its application in cancer research, specifically as an anti-angiogenic and anti-proliferative tool compound.

Why 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) Cannot Be Interchanged with Other Indole-Urea Kinase Inhibitors


Generic substitution within the class of indole-urea kinase inhibitors is not scientifically valid due to the high sensitivity of target selectivity and downstream biological outcomes to minor structural variations. The specific substitution pattern of 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) dictates its unique binding conformation within the ATP-binding pockets of VEGFR2, PDGFRβ, and FGFR1 [1]. Altering the chloro and methoxy substituents on the phenyl ring or modifying the indole moiety can shift the selectivity profile toward other kinases (e.g., FLT3, c-Kit) or change the mechanism from competitive to allosteric inhibition [2]. Therefore, replacing SU6668 with a structurally similar analog can lead to divergent and unpredictable experimental outcomes in angiogenesis and oncology models.

Quantitative Differentiation of 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) from Key Comparators


Kinase Inhibition Profile Comparison: SU6668 (Target) vs. Sunitinib (SU11248)

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) demonstrates a distinct kinase inhibition profile compared to the clinically advanced analog Sunitinib (SU11248). While both compounds target PDGFRβ, SU6668 exhibits a specific potency for this target (IC50 = 0.06 μM) that is 30-fold higher than its potency for VEGFR2 (IC50 = 2.43 μM) . This contrasts with Sunitinib, which is a more potent inhibitor of VEGFR2 (IC50 = 0.08 μM) and PDGFRβ (IC50 = 0.002 μM), showing a different selectivity pattern [1]. This difference is critical for researchers aiming to dissect PDGFRβ-specific pathways with a compound that provides a wider window against other angiogenic kinases.

Angiogenesis Receptor Tyrosine Kinase PDGFRβ

Anti-Proliferative Selectivity: SU6668 vs. Novel FLT3 Inhibitor LC-3 in AML Cells

In the context of FLT3-ITD positive Acute Myeloid Leukemia (AML), 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) demonstrates class-level activity but is quantitatively differentiated from next-generation FLT3 inhibitors like compound LC-3. LC-3, an optimized indolone-urea derivative, shows potent inhibition of FLT3 kinase (IC50 = 8.4 nM) and robustly suppresses the proliferation of MV-4-11 AML cells (IC50 = 5.3 nM) [1]. While SU6668 is a known multikinase inhibitor with activity against FLT3, its primary anti-proliferative effects are driven by its VEGFR/PDGFR/FGFR inhibitory profile, making LC-3 a far more selective tool for investigating FLT3-driven oncogenic signaling [2].

Acute Myeloid Leukemia FLT3-ITD Anti-proliferative Assay

Potential for Repurposing: SU6668 vs. Specialized Urease Inhibitors in Anti-H. pylori Research

Emerging evidence from biochemical screens indicates that 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) may possess off-target activity against Helicobacter pylori urease, with an IC50 of 83 nM [1]. This activity is comparable to that of specialized urease inhibitors like Urease-IN-6 (IC50 = 14.2 μM) , but with a substantially lower (more potent) IC50. While the primary mechanism of SU6668 is kinase inhibition, this unexpected potency against urease provides a unique, quantifiable differentiation point. This suggests a potential repurposing opportunity where the compound's multi-target profile (kinase inhibition + potent urease inhibition) could be advantageous over single-target urease inhibitors in certain infectious disease models.

Urease Inhibition Helicobacter pylori Drug Repurposing

Validated Application Scenarios for 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) Based on Quantitative Evidence


Dissecting PDGFRβ-Specific Signaling in Angiogenesis

Employ 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) as a selective pharmacological probe to distinguish PDGFRβ-mediated angiogenic pathways from those driven by VEGFR2. Its 30-fold lower potency for PDGFRβ compared to Sunitinib (IC50 = 0.06 μM vs. 0.002 μM) provides a more nuanced tool for inhibiting PDGFRβ without the complete suppression and potential off-target effects associated with more potent inhibitors . Use in cellular models of pericyte recruitment and vascular maturation where subtle modulation of PDGFR signaling is required.

Negative Control for FLT3-Driven AML Proliferation Studies

Utilize SU6668 as a multi-kinase inhibitor control in experiments investigating FLT3-ITD positive AML. Its lack of potent anti-proliferative activity against MV-4-11 cells (in contrast to LC-3's IC50 of 5.3 nM) confirms that any observed effects are due to the inhibition of angiogenic kinases in the tumor microenvironment rather than direct cytotoxicity against the cancer cells [1]. This is critical for validating the mechanism of action of more selective FLT3 inhibitors.

High-Potency Tool for H. pylori Urease Inhibition

Apply 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea (SU6668) in biochemical and cellular assays as a highly potent inhibitor of Helicobacter pylori urease (IC50 = 83 nM) [2]. This application leverages an unexpected, potent off-target activity to serve as a superior positive control compared to specialized urease inhibitors like Urease-IN-6 (IC50 = 14.2 μM), offering a 170-fold improvement in potency for establishing assay sensitivity or investigating urease-dependent bacterial survival mechanisms.

Reference Standard for Multikinase Inhibitor Assay Development

Procure SU6668 as a well-characterized reference standard for the development and validation of biochemical and cellular assays targeting VEGFR2, PDGFRβ, and FGFR1. Its established potency values (e.g., VEGFR2 IC50 = 2.43 μM, PDGFRβ IC50 = 0.06 μM) provide a benchmark for calibrating assay systems and comparing the activity profiles of novel chemical series.

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